(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride
Description
(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride is a piperidine derivative characterized by a six-membered ring with two methyl groups at the 3R and 5S positions and a ketone moiety at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
(3R,5S)-3,5-dimethylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-3-8-4-6(2)7(5)9;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOSYMJHQHVVLJ-KNCHESJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(C1=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](C1=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride typically involves the stereoselective reduction of diketones. One common method includes the use of diketoreductases, which are enzymes that catalyze the reduction of diketones to the corresponding diols with high enantioselectivity . The reaction conditions often involve the use of cofactor regeneration systems to ensure the efficient conversion of substrates.
Industrial Production Methods
In industrial settings, the production of this compound may involve biocatalytic processes that utilize recombinant enzymes. These processes are designed to be cost-effective and environmentally friendly, often employing aqueous buffer solutions and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions are typically catalyzed by reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s stereochemistry is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Stereochemistry
The stereochemistry and substituent positions significantly influence the physicochemical and biological properties of piperidine derivatives. Key comparisons include:
2,5-Dimethylpiperidin-4-one hydrochloride ()
- Structure : Methyl groups at positions 2 and 5; ketone at position 4.
- Key Difference : Lack of stereochemical specification (racemic vs. enantiopure) and differing methyl positions reduce conformational rigidity compared to the (3R,5S) isomer .
(3R,5S)-Piperidine-3,5-diol hydrochloride ()
- Structure : Diol groups at positions 3 and 5 instead of methyl groups.
- Molecular Formula: C₅H₁₂ClNO₂ (vs. C₇H₁₄ClNO for the target compound).
- Impact : Increased hydrogen-bonding capacity and hydrophilicity due to hydroxyl groups, altering solubility and receptor interactions .
2,6-Bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-one;hydrochloride ()
Pharmacological Relevance
- Serotonin Reuptake Inhibitors (): Derivatives like 3-(2,5-dimethoxyphenyl)piperidine hydrochloride demonstrate that substituent electronic properties (e.g., methoxy groups) modulate receptor affinity. The target compound’s methyl groups may offer metabolic stability but lower intrinsic activity compared to aryl-substituted analogs .
- MAO-B Inhibitors (): Piperidine derivatives with tetrahydropyridine moieties highlight the importance of ring saturation. The ketone in the target compound may reduce basicity, affecting blood-brain barrier penetration .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| (3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride | C₇H₁₄ClNO | 179.65* | Stereospecific methyl groups, ketone |
| 2,5-Dimethylpiperidin-4-one hydrochloride | C₇H₁₄ClNO | 179.65 | Racemic mixture, less rigid conformation |
| (3R,5S)-Piperidine-3,5-diol hydrochloride | C₅H₁₂ClNO₂ | 153.61 | Hydrophilic diol, high hydrogen bonding |
| 2,6-Bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-one;hydrochloride | C₁₉H₂₀Cl₃NO | 384.73 | Lipophilic, bulky aryl substituents |
*Calculated based on molecular formula.
Biological Activity
(3R,5S)-3,5-Dimethylpiperidin-4-one hydrochloride is a chiral compound with significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄ClNO
- Molecular Weight : 161.65 g/mol
- Structural Features : The compound features a piperidine ring with two methyl groups at the 3 and 5 positions, which contributes to its unique reactivity and interaction with biological targets.
Research indicates that (3R,5S)-3,5-Dimethylpiperidin-4-one hydrochloride acts primarily as an enzyme inhibitor , influencing various biochemical pathways. Its stereochemistry plays a crucial role in determining its binding affinity and specificity for different receptors and enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
- Receptor Binding : It interacts with various receptors, modulating their activity and potentially providing therapeutic benefits in neurological disorders.
Biological Activity
The biological activity of (3R,5S)-3,5-Dimethylpiperidin-4-one hydrochloride has been documented in several studies. Below is a summary of its notable effects:
Case Study 1: Inhibition of BCL6
In a study focused on the degradation of the BCL6 protein, (3R,5S)-3,5-Dimethylpiperidin-4-one hydrochloride was identified as a potent degrader. The compound exhibited sub-nanomolar potency in degrading BCL6 in vitro, highlighting its potential as a therapeutic agent against certain malignancies .
Case Study 2: Neuropharmacological Effects
Another investigation explored the interactions of this compound with dopamine receptors. It was found to modulate receptor activity significantly, leading to behavioral changes in rodent models. This suggests possible applications in treating psychiatric disorders where dopamine signaling is disrupted .
Q & A
Q. What are the optimal synthetic routes for (3R,5S)-3,5-Dimethylpiperidin-4-one hydrochloride, and how is stereochemical purity ensured?
The synthesis typically involves cyclization of chiral precursors or resolution of racemic mixtures. For stereochemical control, asymmetric catalysis or chiral auxiliaries are employed. Post-synthesis, enantiomeric purity is validated via polarimetry, chiral HPLC, or X-ray crystallography (if single crystals are obtainable) . Hydrochloride formation is achieved by treating the free base with HCl in a non-aqueous solvent (e.g., ethanol) to avoid hydrolysis. Reaction conditions (temperature, solvent polarity) are critical to prevent epimerization .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- X-ray crystallography : Resolves absolute configuration and ring puckering parameters using programs like SHELXL .
- NMR spectroscopy : Key for confirming substituent positions (e.g., methyl groups at C3 and C5) and detecting impurities. H and C NMR are supplemented by 2D techniques (COSY, HSQC) .
- Mass spectrometry : Validates molecular weight (MW 123.16 g/mol for the base; MW 159.62 g/mol for the hydrochloride) .
- Titration : Quantifies hydrochloride content via acid-base titration in alcoholic solvents .
Q. What are the standard protocols for assessing purity and identifying impurities?
- HPLC/UPLC : Reverse-phase methods with UV detection (e.g., C18 columns, 0.1% TFA in water/acetonitrile gradients) resolve impurities. Reference standards (e.g., USP/EP guidelines) are used for spiking experiments .
- Karl Fischer titration : Measures residual water, critical for hygroscopic hydrochloride salts .
- Elemental analysis : Confirms C, H, N, Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How does the puckered conformation of the piperidin-4-one ring influence reactivity or biological interactions?
The chair or boat conformation affects hydrogen-bonding capacity and steric accessibility. Cremer-Pople puckering parameters (e.g., , ) quantify ring distortion via X-ray or DFT calculations. For example, a flattened chair conformation may enhance solubility by exposing polar ketone groups . Computational modeling (e.g., Gaussian, ORCA) predicts energy barriers for ring inversion, which can correlate with stability in formulation .
Q. What experimental challenges arise in resolving contradictory data between crystallographic and spectroscopic results?
Discrepancies may occur due to:
- Dynamic effects in solution : NMR captures time-averaged conformations, while X-ray provides static snapshots. Variable-temperature NMR or NOE experiments reconcile differences .
- Polymorphism : Different crystal forms (e.g., hydrates vs. anhydrous salts) alter spectral profiles. Powder XRD and DSC identify polymorphic transitions . Mitigation involves cross-validating data with multiple techniques and referencing high-purity standards .
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Retrosynthetic analysis : Tools like Synthia or Reaxys propose pathways using chiral building blocks (e.g., (R)- or (S)-lactic acid derivatives).
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., methylation at C3/C5) and transition states for cyclization steps .
- Molecular docking : Screens for potential biological targets (e.g., opioid receptors) by modeling interactions with the ketone and methyl groups .
Q. What strategies mitigate decomposition during long-term storage of the hydrochloride salt?
- Controlled environment : Store at −20°C in amber vials under argon to prevent oxidation or hydrolysis .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 3 months) monitor potency loss via HPLC. Excipients (e.g., silica gel) absorb moisture in solid formulations .
Data Contradiction Analysis
Q. How should researchers address conflicting enantiomeric excess (ee) values from chiral HPLC vs. optical rotation?
- Sample preparation : Ensure no racemization occurs during dissolution (e.g., avoid protic solvents).
- Calibration : Use USP-grade reference standards for HPLC. Cross-check with polarimetry at multiple wavelengths (e.g., 589 nm for sodium D-line) .
- Statistical validation : Apply Bland-Altman analysis to assess systematic bias between methods.
Methodological Tables
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
